molecular formula C9H18O3 B8315546 6-Propoxy-hexanoic acid

6-Propoxy-hexanoic acid

Cat. No.: B8315546
M. Wt: 174.24 g/mol
InChI Key: WNCMZFYGKLHWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propoxy-hexanoic acid is a carboxylic acid derivative featuring a hexanoic acid backbone with a propoxy (-OCH₂CH₂CH₃) group substituted at the sixth carbon. This structural modification imparts distinct physicochemical properties, such as altered solubility and lipophilicity, compared to unmodified hexanoic acid. For instance, ether-linked substituents like propoxy groups are generally less reactive than esters or azides, suggesting enhanced stability under acidic or hydrolytic conditions .

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

6-propoxyhexanoic acid

InChI

InChI=1S/C9H18O3/c1-2-7-12-8-5-3-4-6-9(10)11/h2-8H2,1H3,(H,10,11)

InChI Key

WNCMZFYGKLHWQB-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-propoxy-hexanoic acid with key analogs, highlighting substituent effects on molecular weight, solubility, and reactivity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound Propoxy (-OCH₂CH₂CH₃) C₉H₁₈O₃ ~174.24* Ether, carboxylic acid Potential surfactant, prodrug design
6-Hydroxyhexanoic acid Hydroxyl (-OH) C₆H₁₂O₃ 146.14 Alcohol, carboxylic acid Metabolic intermediates, polymers
6-Azidohexanoic acid Azide (-N₃) C₆H₁₁N₃O₂ 157.17 Azide, carboxylic acid Peptide synthesis, click chemistry
6-(Hydroxyimino)hexanoic acid Hydroxyimino (-NOH) C₆H₁₁NO₃ 145.16 Oxime, carboxylic acid Polymer building blocks, metal chelation
6-(2-Propargyloxyphenyl)hexanoic acid Propargyloxyphenyl (-O-C₆H₄-C≡CH) C₁₅H₁₈O₃ 246.30 Aromatic ether, alkyne, carboxylic acid Click chemistry, bioconjugation

*Calculated based on molecular formula.

Physicochemical Properties and Reactivity

  • Solubility: The propoxy group enhances lipophilicity compared to polar substituents like hydroxyl (-OH) or azide (-N₃). For example, 6-hydroxyhexanoic acid (hydrophilic) is water-soluble, whereas this compound is likely more soluble in organic solvents .
  • Reactivity: Ethers (e.g., propoxy): Stable under acidic conditions but susceptible to oxidative cleavage. Azides: Highly reactive in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Esters (e.g., 6-(1-oxopropoxy)-hexanoic acid propyl ester): Prone to hydrolysis, forming carboxylic acids .

Toxicity and Environmental Considerations

While direct toxicity data for this compound are unavailable, structural analogs provide clues:

  • Peroxy compounds (e.g., peroxyoctanoic acid) exhibit oxidative toxicity, but ethers like propoxy are less reactive and likely safer .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Propoxy-hexanoic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, reacting hexanoic acid derivatives with propylating agents (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product isolation. Yield optimization may require controlled temperature (40–60°C) and inert atmospheres to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and incompatible materials (strong oxidizers, bases). Use electrostatic-safe equipment during handling, and conduct stability tests via periodic HPLC analysis to monitor degradation (e.g., hydrolysis of the propoxy group) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR (to confirm propoxy chain integration) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while 13C^{13} \text{C}-NMR distinguishes carbonyl carbons. For purity, employ reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Apply design of experiments (DoE) to variables like solvent polarity, catalyst loading (e.g., DMAP for acylations), and reaction time. Kinetic studies (via in-situ FTIR) identify rate-limiting steps. For example, increasing steric hindrance in intermediates may necessitate higher temperatures (80–100°C) but risks decomposition—balance via response surface methodology (RSM) .

Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation of this compound derivatives?

  • Methodological Answer : Cross-validate using 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals. If MS/MS fragmentation patterns conflict with expected structures, synthesize isotopically labeled analogs (e.g., 13C^{13} \text{C}-propoxy) for traceability. Computational tools (DFT for NMR chemical shift prediction) can reconcile experimental vs. theoretical data .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition states and activation energies for proposed mechanisms (e.g., acid-catalyzed esterification). Pair with experimental kinetic data (Arrhenius plots) to refine models. Molecular dynamics simulations can predict solvent effects on reaction pathways, guiding solvent selection .

Notes on Research Design and Data Analysis

  • Contradiction Analysis : When spectral or kinetic data conflict, apply error propagation analysis to identify measurement uncertainties (e.g., ±5% in NMR integration) and repeat experiments under standardized conditions .
  • Ethical and Feasibility Checks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, ensure toxicity studies comply with institutional biosafety protocols .

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